Cas no 1862318-20-4 (Methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate)

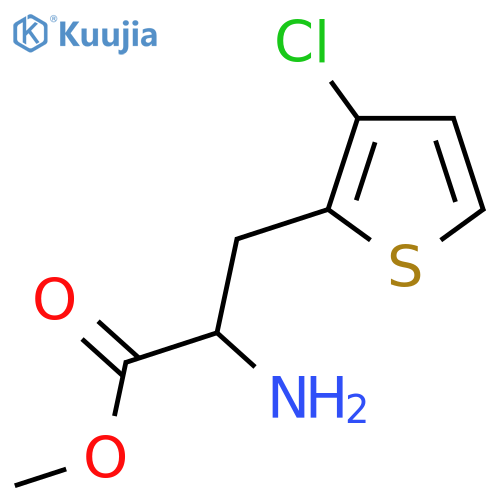

1862318-20-4 structure

商品名:Methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate

Methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate 化学的及び物理的性質

名前と識別子

-

- EN300-1297725

- 1862318-20-4

- methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate

- Methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate

-

- インチ: 1S/C8H10ClNO2S/c1-12-8(11)6(10)4-7-5(9)2-3-13-7/h2-3,6H,4,10H2,1H3

- InChIKey: OSFNSBOYKGSXCK-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CSC=1CC(C(=O)OC)N

計算された属性

- せいみつぶんしりょう: 219.0120774g/mol

- どういたいしつりょう: 219.0120774g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.5

Methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1297725-1.0g |

methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate |

1862318-20-4 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1297725-50mg |

methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate |

1862318-20-4 | 50mg |

$827.0 | 2023-09-30 | ||

| Enamine | EN300-1297725-250mg |

methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate |

1862318-20-4 | 250mg |

$906.0 | 2023-09-30 | ||

| Enamine | EN300-1297725-5000mg |

methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate |

1862318-20-4 | 5000mg |

$2858.0 | 2023-09-30 | ||

| Enamine | EN300-1297725-2500mg |

methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate |

1862318-20-4 | 2500mg |

$1931.0 | 2023-09-30 | ||

| Enamine | EN300-1297725-500mg |

methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate |

1862318-20-4 | 500mg |

$946.0 | 2023-09-30 | ||

| Enamine | EN300-1297725-1000mg |

methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate |

1862318-20-4 | 1000mg |

$986.0 | 2023-09-30 | ||

| Enamine | EN300-1297725-100mg |

methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate |

1862318-20-4 | 100mg |

$867.0 | 2023-09-30 | ||

| Enamine | EN300-1297725-10000mg |

methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate |

1862318-20-4 | 10000mg |

$4236.0 | 2023-09-30 |

Methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate 関連文献

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

1862318-20-4 (Methyl 2-amino-3-(3-chlorothiophen-2-yl)propanoate) 関連製品

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量